N-[4-acetyl-1-(furan-2-ylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide
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Overview
Description
N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a furylmethyl group, and a trifluoromethyl group
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and acetyl positions, using nucleophilic reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Scientific Research Applications
N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing its binding affinity to target proteins, thereby modulating their activity. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Fluoxetine: Known for its antidepressant activity, it contains a trifluoromethyl group that enhances its pharmacological properties.
Efavirenz: An anti-HIV agent with a trifluoromethyl group, known for its high efficacy.
Celecoxib: A painkiller with a trifluoromethyl group, used for its anti-inflammatory properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C20H15Cl2F3N2O4 |
---|---|
Molecular Weight |
475.2 g/mol |
IUPAC Name |
N-[4-acetyl-1-(furan-2-ylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H15Cl2F3N2O4/c1-10-16(11(2)28)19(20(23,24)25,18(30)27(10)9-13-4-3-7-31-13)26-17(29)14-6-5-12(21)8-15(14)22/h3-8H,9H2,1-2H3,(H,26,29) |
InChI Key |
BCUIXHSROXKNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2=CC=CO2)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C |
Origin of Product |
United States |
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